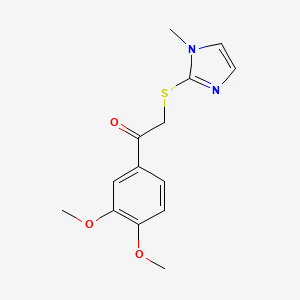
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone is a synthetic organic compound that features a combination of aromatic, imidazole, and thioether functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Attachment of the dimethoxyphenyl group: This step might involve electrophilic aromatic substitution or other coupling reactions.
Introduction of the thioether linkage: This can be done via nucleophilic substitution reactions where a thiol group is introduced to the ethanone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features that are common in bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring, for example, is known to coordinate with metal ions in enzyme active sites, potentially inhibiting or activating the enzyme.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-(1H-imidazol-2-yl)sulfanylethanone: Similar structure but with a different substitution on the imidazole ring.
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)ethanone: Lacks the thioether linkage.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16-7-6-15-14(16)20-9-11(17)10-4-5-12(18-2)13(8-10)19-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOLCCPKAOXVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]thiomorpholine](/img/structure/B5085641.png)
![methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)
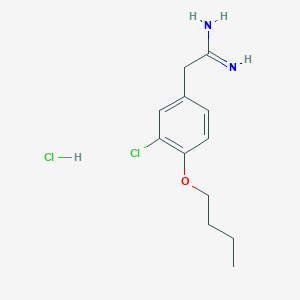
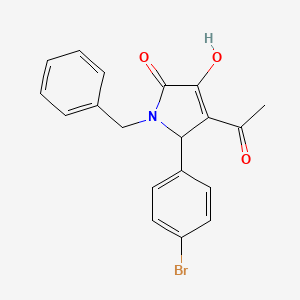
![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)

![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)
![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5085713.png)
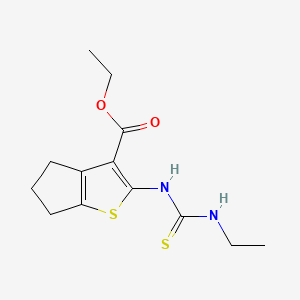
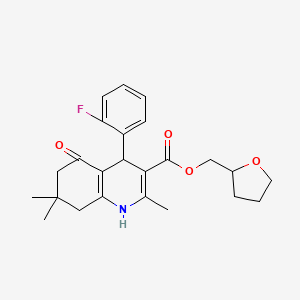
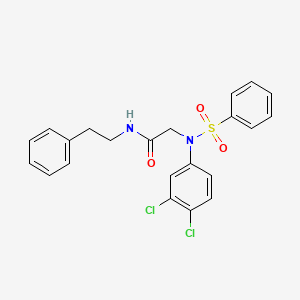
![[1-[(2-Chlorophenyl)-(propanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B5085740.png)
